
4-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide, is a complex organic molecule, notable for its distinct structural features and potential applications in various scientific fields.
Synthesis Analysis
A method for the synthesis of related compounds involves the reaction of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride, producing α-sulfenylated N-propargylic β-enaminones. These undergo nucleophilic cyclization to afford pyrrolines, demonstrating tolerance to various substituents (Korkmaz & Zora, 2020).
Molecular Structure Analysis
The structure and conformation of similar compounds have been explored using X-ray analysis and AM1 molecular orbital methods, revealing details like planar methoxyphenyl rings linked to oxo-pyrrolidine moieties via a sulfonyl group (Banerjee et al., 2002).
Chemical Reactions and Properties
Intriguingly, some related compounds exhibit unique reactions like cyclization in the presence of polyphosphoric acid, leading to the formation of various heterocyclic structures (Danilyuk et al., 2016).
Physical Properties Analysis
For similar molecules, the X-ray crystal structure can reveal key physical properties, such as the angles between various rings and the presence of intramolecular hydrogen bonds, contributing to the overall stability of the structure (Mukhtar et al., 2012).
Chemical Properties Analysis
The electronic and electrochemical properties of analogous compounds have been studied, showing how substituents like ferrocenyl groups affect the overall chemical behavior. This includes observations on oxidation states and electronic communication within the molecule (Hildebrandt et al., 2011).
科学的研究の応用
Synthesis and Characterization
Synthetic Approaches
The synthesis of complex organic compounds involving pyrrolidine, furanyl, and thiophene moieties is crucial for developing materials with specific properties. For instance, the synthesis and characterization of thioether-bridged polyphenylquinoxalines demonstrate the role of such structures in creating materials with unique optical and thermal properties. These materials exhibit good solubility, thermal stability, and potentially high refractive indices, making them interesting for various applications, including optoelectronics and coatings (Li et al., 2010).
Microwave-Assisted Synthesis
Techniques such as microwave-assisted Paal–Knorr synthesis provide efficient routes to heterocycles, including furans, pyrroles, and thiophenes, from simple precursors. These methods are valued for their ability to rapidly generate complex structures with potential applications in medicinal chemistry and materials science (Minetto et al., 2005).
Advanced Materials Development
Functional Materials
The creation of functional materials, such as supramolecular gelators based on pyrrolidine and furan moieties, demonstrates the potential for developing selective sensors and drug delivery systems. These materials can selectively bind metal ions and undergo transitions from gel to sol states, indicating their utility in environmental and biological sensing applications (Panja et al., 2018).
Polymer Synthesis
The incorporation of pyrrolidine and thiophene components into polymers has been explored to enhance their properties. For example, polymers with ultra-high refractive indices and low birefringences have been synthesized, showing promise for applications in optoelectronic devices and lenses (Cheng Li et al., 2010).
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-14(15-9-11-4-3-7-20-11)13-8-12(10-21-13)22(18,19)16-5-1-2-6-16/h8,10-11H,1-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUMTWRFRGEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

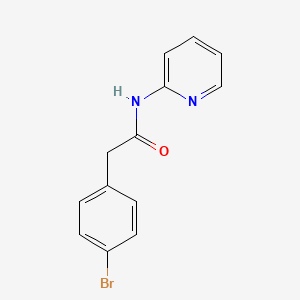
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

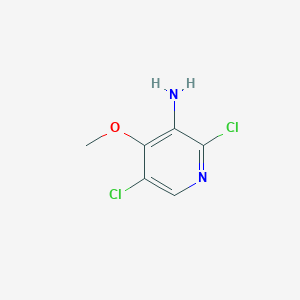
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
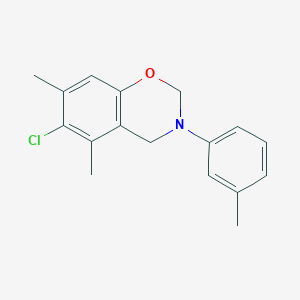
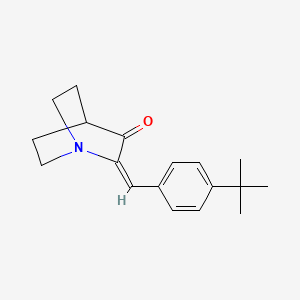
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)
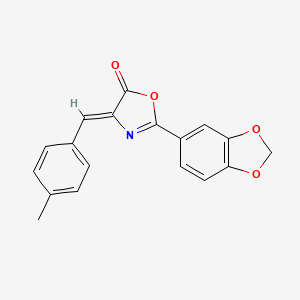
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)